(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Solubility Salt selection Drug discovery

Boroxine formation and poor aqueous solubility of free boronic acids compromise cross-coupling reproducibility. The HCl salt (CAS 938465-64-6) resolves these issues: • Enhanced water solubility for reliable Suzuki-Miyaura couplings in aqueous/biphasic media • Stable solid-state form prevents boroxine formation during storage, ensuring consistent yields • Directly applicable to patent-described PI3K inhibitor scaffolds (EP-2154965-A1, WO-2008150827-A1). Supplied with full QC documentation (HPLC, NMR).

Molecular Formula C9H15BClNO2
Molecular Weight 215.484
CAS No. 938465-64-6
Cat. No. B591689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride
CAS938465-64-6
Molecular FormulaC9H15BClNO2
Molecular Weight215.484
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CN(C)C)(O)O.Cl
InChIInChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-3-5-9(6-4-8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H
InChIKeyMMXXOUMISIECKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride: Key Features


(4-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride (CAS 938465-64-6) is a phenylboronic acid derivative featuring a para-substituted dimethylaminomethyl group, supplied as a stable hydrochloride salt . This compound belongs to the organoboron class widely employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with its electron-rich aromatic system and boronic acid functionality facilitating efficient carbon-carbon bond formation [1]. The hydrochloride salt form confers enhanced water solubility and improved solid-state stability compared to the corresponding free boronic acid (CAS 70799-12-1), making it a more reliable reagent for synthetic workflows .

Why Generic Substitution Fails for This Boronic Acid


Generic substitution with simpler arylboronic acids (e.g., phenylboronic acid) or other substituted phenylboronic acids is not equivalent because the para-dimethylaminomethyl substituent fundamentally alters the electronic character and physicochemical properties of the boronic acid core. The presence of this basic tertiary amine group modulates the electron density on the aromatic ring, affecting reactivity in cross-coupling reactions . Critically, the hydrochloride salt form of this compound (CAS 938465-64-6) provides distinct advantages over the free boronic acid (CAS 70799-12-1) in terms of solubility, stability, and handling, as the ionic nature enhances dissolution in aqueous and polar organic media while reducing susceptibility to boroxine formation during storage [1]. These differences mean that directly substituting this compound with a generic arylboronic acid or even its free acid counterpart can lead to altered reaction outcomes, including reduced yields, different byproduct profiles, or the need for reaction condition optimization.

Quantitative Comparison with Alternatives


Enhanced Aqueous Solubility

The hydrochloride salt of (4-((dimethylamino)methyl)phenyl)boronic acid (CAS 938465-64-6) is predicted to exhibit significantly higher aqueous solubility than the corresponding free acid (CAS 70799-12-1). Computational solubility models (ESOL) estimate the free acid's aqueous solubility at 1.31 mg/mL (0.0061 mol/L), classifying it as 'moderately soluble' . While direct experimental solubility data for the hydrochloride salt are not available from the current sources, salt formation with a basic amine (pKa ~8-9) via HCl is a well-established strategy to enhance aqueous solubility by orders of magnitude due to ionization and increased polarity [1]. This class-level inference suggests that the hydrochloride salt is a more suitable reagent for aqueous Suzuki-Miyaura coupling conditions or bioconjugation reactions requiring water solubility [2].

Solubility Salt selection Drug discovery Process chemistry

Improved Solid-State Stability

The hydrochloride salt form (CAS 938465-64-6) is reported to offer improved stability and handling compared to the free boronic acid (CAS 70799-12-1). Vendor technical documentation indicates that the hydrochloride salt can be stored at room temperature with a minimum purity specification of ≥97% or 98% . In contrast, the free acid (CAS 70799-12-1) is typically recommended for storage at -20°C to prevent degradation . The enhanced stability of the hydrochloride salt is attributed to reduced susceptibility to boroxine formation, a common decomposition pathway for free boronic acids that leads to anhydride formation and loss of reactivity [1]. This stability advantage translates to longer shelf life, reduced need for cold-chain shipping, and more reproducible performance in synthetic applications.

Stability Storage Boroxine formation Process chemistry

Patent Linkage to PI3K Inhibitor Synthesis

This specific boronic acid derivative (as a building block) is directly cited in patent literature as an intermediate in the synthesis of naphthyridine-based PI3 kinase inhibitors. Patent family EP-2154965-A1, JP-2010529031-A, US-2010179143-A1, and WO-2008150827-A1 list this compound as a key synthetic component for constructing the kinase inhibitor scaffold . The dimethylaminomethyl substituent likely contributes to the final drug molecule's ability to interact with the PI3K ATP-binding site or modulate physicochemical properties. This direct patent association provides a validated procurement rationale for researchers engaged in kinase inhibitor development programs, distinguishing it from non-specifically cited boronic acid building blocks.

PI3K inhibitors Kinase inhibitors Medicinal chemistry Naphthyridine derivatives

Predicted Drug-Likeness Profile

Computational predictions offer a comparative view of the compound's drug-likeness profile. For (4-((dimethylamino)methyl)phenyl)boronic acid hydrochloride, the topological polar surface area (TPSA) is calculated as 43.7 Ų . The consensus Log Po/w (average of five prediction methods) is 0.27 , while individual methods yield values ranging from -0.85 (SILICOS-IT) to 1.46 (XLOGP3) . Compared to unsubstituted phenylboronic acid (TPSA ~40 Ų, predicted LogP ~1.2), the introduction of the dimethylaminomethyl group reduces lipophilicity and increases polarity, potentially improving aqueous solubility and reducing non-specific protein binding. The calculated Log S (ESOL) of -2.21 for the free base corresponds to a solubility of 1.31 mg/mL . These in silico parameters assist in selecting this building block for medicinal chemistry optimization.

ADME Drug-likeness Lipophilicity TPSA

Recommended Applications


Suzuki-Miyaura Biaryl Synthesis

This compound serves as a versatile boronic acid partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling the construction of biaryl scaffolds with an appended dimethylaminomethyl group. The electron-rich nature of the aromatic ring, imparted by the para-substituent, may influence reaction rates and selectivity. The hydrochloride salt form ensures reliable solubility in common reaction solvents (e.g., dioxane, THF/water mixtures) and avoids issues of boroxine formation during storage, leading to more reproducible coupling yields [1]. This application is supported by class-level evidence from general boronic acid Suzuki coupling literature [2].

PI3K Inhibitor Intermediate Synthesis

The compound is explicitly listed as an intermediate in the patent literature for naphthyridine-based PI3 kinase inhibitors (EP-2154965-A1, WO-2008150827-A1) . Researchers developing ATP-competitive kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, will find this building block directly applicable to the construction of known inhibitor scaffolds. Procurement of this specific boronic acid ensures fidelity to published synthetic routes and facilitates the rapid generation of patent-covered analogs for structure-activity relationship (SAR) studies.

Water-Soluble Reagents for Aqueous Reactions

Owing to the improved aqueous solubility conferred by the hydrochloride salt, this compound is well-suited for transition-metal-catalyzed cross-couplings in aqueous or biphasic media, as well as for bioconjugation reactions where water solubility is critical . The combination of a boronic acid warhead with a solubilizing amine hydrochloride motif makes it a valuable building block for synthesizing water-soluble ligands, sensors, or drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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